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Compound of Interest

Compound Name: Albuvirtide

Cat. No.: B10815435 Get Quote

Albuvirtide is a novel, long-acting synthetic peptide that functions as a human

immunodeficiency virus type 1 (HIV-1) fusion inhibitor. Approved in China for the treatment of

HIV-1 infection, it represents a significant advancement in antiretroviral therapy, particularly for

treatment-experienced patients. This guide provides an in-depth examination of Albuvirtide's

mechanism of action, supported by quantitative data, detailed experimental protocols, and

visualizations of the underlying molecular processes.

Core Mechanism: Inhibition of HIV-1 gp41-Mediated
Membrane Fusion
Albuvirtide's primary therapeutic effect is the prevention of HIV-1 entry into host cells,

specifically CD4+ T lymphocytes.[1] This is achieved by targeting the viral envelope

glycoprotein gp41, a critical component of the machinery responsible for fusing the viral and

cellular membranes.[1][2]

The HIV-1 entry process is initiated when the gp120 subunit of the viral envelope protein binds

to the CD4 receptor on the host cell surface.[1] This binding triggers a conformational change

in gp120, exposing a binding site for a coreceptor (either CCR5 or CXCR4).[1] Coreceptor

binding induces a further, more dramatic conformational change in the associated gp41

transmembrane protein. This change involves the exposure of two key domains within the gp41

ectodomain: the N-terminal heptad repeat (NHR or HR1) and the C-terminal heptad repeat

(CHR or HR2).
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In a critical step for membrane fusion, the HR1 and HR2 domains of three gp41 molecules

interact to form a highly stable, thermostable six-helix bundle (6-HB) structure.[2][3] This

formation brings the viral and cellular membranes into close proximity, facilitating their merger

and allowing the viral capsid to enter the host cell's cytoplasm.[1][2]

Albuvirtide is a 3-maleimimidopropionic acid (MPA)-modified peptide derived from the CHR

sequence of gp41.[3] It acts in a dominant-negative fashion by competitively binding to the HR1

domain of gp41 in its transient, pre-fusion intermediate state.[2][4][5] This binding action

physically obstructs the interaction between the viral HR1 and HR2 domains, thereby

preventing the formation of the essential 6-HB.[1][2][3][4][6] Without the formation of this

bundle, membrane fusion is aborted, and viral entry is effectively blocked.
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Caption: HIV-1 entry and the inhibitory mechanism of Albuvirtide.

Molecular Structure and Pharmacokinetic Profile
A key innovation in Albuvirtide's design is its modification for an extended half-life. The

peptide incorporates a 3-maleimimidopropionic acid (MPA) group, which allows it to form an
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irreversible covalent bond with the free thiol group of serum albumin.[2][3][7] This conjugation

dramatically prolongs its in vivo half-life to approximately 10-12 days, enabling a convenient

once-weekly dosing schedule via intravenous injection.[3][6][8][9] This is a major advantage

over the first-generation fusion inhibitor, Enfuvirtide (T20), which has a half-life of only a few

hours and requires twice-daily injections.[2]

Parameter Value Reference

Drug Class HIV-1 Fusion Inhibitor [3]

Molecular Weight 4666.93 g/mol [9]

Administration Intravenous Infusion [9]

Plasma Half-life (T½) 10 - 13 days [3][9]

Plasma Protein Binding >96% (conjugated to albumin) [7][9]

Metabolism
Catabolism to constituent

amino acids
[9]

CYP Enzyme Interaction
No significant inhibition of

major CYP enzymes
[3][9]

Biophysical Properties and In Vitro Efficacy
Biophysical studies have demonstrated that Albuvirtide efficiently mimics the natural CHR

peptide (C34) in its interaction with the HR1 target domain (N36). Circular dichroism (CD)

spectroscopy shows that when mixed with the N36 peptide, Albuvirtide forms a stable α-

helical structure, a prerequisite for potent inhibitory activity.[2] The thermal stability of this

complex, which reflects binding affinity, is slightly higher than that of the native C34/N36

complex.[2] In contrast, Enfuvirtide (T20) does not form a typical α-helical complex with N36

under similar conditions.[2]
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Peptide Complex
Thermal Stability
(Tm)

IC50 (6-HB
Inhibition)

IC50 (Cell-Cell
Fusion)

Albuvirtide (ABT)/N36 56°C 0.82 µM 1.27 nM

C34/N36 54°C 3.25 µM 3.86 nM

Enfuvirtide (T20)/N36 Undetectable >20 µM 56.22 nM

Data sourced from

Chong H, et al. PLoS

ONE. 2012.[2]

Albuvirtide has demonstrated potent and broad inhibitory activity against a wide range of HIV-

1 subtypes, including those prevalent globally and variants resistant to other antiretrovirals.[2]

[4]

HIV-1 Subtype Mean IC50 (Albuvirtide) Mean IC50 (Enfuvirtide)

Subtype A 6.3 nM 14.47 nM

Subtype B 27.41 nM 214.04 nM

Subtype C 2.92 nM 55.18 nM

Data sourced from Chong H, et

al. PLoS ONE. 2012.[2]

Experimental Protocols
The mechanism of action of Albuvirtide has been elucidated through several key in vitro

experiments.

Six-Helix Bundle (6-HB) Formation Inhibition Assay
This assay quantitatively measures the ability of an inhibitor to prevent the formation of the 6-

HB structure.

Methodology (ELISA-based):
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Coating: 96-well plates are coated with a streptavidin solution.

Peptide Binding: A biotinylated N36 peptide (representing HR1) is added to the wells and

incubated to allow binding to the streptavidin.

Inhibition: The inhibitor (e.g., Albuvirtide) at various concentrations is mixed with a C34

peptide (representing HR2) and added to the wells. The plate is incubated to allow for

potential 6-HB formation between N36 and C34.

Detection: A monoclonal antibody specific to the 6-HB conformation (e.g., NC-1) is added,

followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

Quantification: A substrate solution (e.g., TMB) is added, and the colorimetric reaction is

stopped. The optical density is read at 450 nm. A decrease in signal indicates inhibition of 6-

HB formation.

Analysis: IC50 values are calculated from the dose-response curve.

HIV-1 Env-Mediated Cell-Cell Fusion Assay
This assay measures the inhibition of membrane fusion between two cell populations.

Methodology:

Effector Cells: A cell line (e.g., H9) is infected with a vaccinia virus expressing T7 RNA

polymerase (vTF7-3). These cells are then transfected with a plasmid expressing the HIV-1

envelope glycoprotein (e.g., from the HXB2 strain). These are the "effector" cells.

Target Cells: Another cell line (e.g., HL2/3) that expresses CD4, CXCR4, and CCR5 and

contains a T7 promoter-driven luciferase reporter gene is used as the "target" cells.

Co-culture: Effector and target cells are mixed in a 1:1 ratio in the presence of varying

concentrations of the inhibitor (Albuvirtide).

Incubation: The cell mixture is incubated for several hours to allow for cell-cell fusion. If

fusion occurs, the T7 polymerase from the effector cell enters the target cell and drives the

expression of luciferase.
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Lysis and Measurement: Cells are lysed, and luciferase activity is measured using a

luminometer.

Analysis: The reduction in luciferase signal corresponds to the inhibition of fusion. IC50

values are determined from the dose-response curve.
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Caption: Workflow for an HIV-1 Env-mediated cell-cell fusion assay.
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Resistance Profile
A significant advantage of Albuvirtide is its high genetic barrier to resistance. In the pivotal

Phase 3 TALENT study, which evaluated Albuvirtide in treatment-experienced patients, no

gp41 resistance-associated mutations were detected in participants who experienced

virological failure after 48 weeks of treatment.[3][10] This suggests that resistance to

Albuvirtide develops much less readily compared to Enfuvirtide, where resistance mutations in

the HR1 domain of gp41 are common.[11] Furthermore, Albuvirtide has shown potent activity

against HIV-1 variants with mutations that confer resistance to Enfuvirtide, indicating a lack of

cross-resistance.[2][5]

Conclusion
Albuvirtide employs a precise and potent mechanism of action, functioning as a HIV-1 fusion

inhibitor. By mimicking a key viral protein domain, it competitively binds to the gp41 envelope

protein and allosterically prevents the conformational changes required for membrane fusion

and viral entry. Its unique chemical modification for albumin binding grants it a long

pharmacokinetic half-life, simplifying the treatment regimen. Supported by a high barrier to

resistance and broad activity against diverse HIV-1 strains, Albuvirtide's mechanism of action

makes it a valuable and durable component of antiretroviral therapy for individuals with multi-

drug resistant HIV-1.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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